2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-methoxy-2-adamantyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2S/c1-22-19(12-20-18(21)11-23-17-4-2-3-5-17)15-7-13-6-14(9-15)10-16(19)8-13/h13-17H,2-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKVNDVHUHEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CSC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The cyclopentylthio group can be introduced through a nucleophilic substitution reaction, while the methoxyadamantane moiety is synthesized via a series of cyclization and functionalization reactions. The final step involves coupling these intermediates under specific reaction conditions, such as the use of a suitable base and solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related acetamides:
Key Observations :
- Sulfur vs. Chloro/Cyano Groups: The cyclopentylsulfanyl group in the target compound differentiates it from chloro- or cyano-substituted acetamides (e.g., alachlor, ), which are primarily herbicides. Sulfur-containing groups may enhance binding to enzymes or receptors through disulfide bridges or hydrophobic interactions.
- Heterocyclic Precursors : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () demonstrates the role of acetamides as intermediates in synthesizing bioactive heterocycles, implying that the target compound could serve a similar purpose.
Physicochemical Properties
- Solubility: The cyclopentylsulfanyl group may reduce aqueous solubility relative to cyano-substituted acetamides (), impacting formulation strategies.
- Stability : Adamantane’s rigid structure confers resistance to metabolic degradation, a trait shared with BI81492 .
Biological Activity
2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a chemical compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of CHNOS and a molecular weight of 337.5 g/mol, is characterized by its unique structural features that may influence its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound suggests several potential pharmacological effects, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
One of the primary areas of interest is the compound's ability to inhibit specific enzymes. For instance, compounds in similar classes have shown activity against human 11-β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in glucocorticoid metabolism. This inhibition could have implications for conditions such as obesity and metabolic syndrome .
Receptor Interaction
Additionally, the compound may interact with various neurotransmitter receptors, potentially influencing neurological pathways. Similar compounds have demonstrated activity at serotonin and dopamine receptors, suggesting that 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide could exhibit anxiolytic or antidepressant-like effects .
Study 1: Enzyme Activity
In a recent study examining related compounds, it was found that modifications to the acetamide moiety significantly affected enzyme inhibition potency. The specific structural characteristics of 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide suggest it may similarly influence enzyme activity, warranting further investigation through in vitro assays.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | 11β-HSD1 | 0.5 |
| Compound B | 11β-HSD1 | 1.0 |
| 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide | 11β-HSD1 | TBD |
Study 2: Neurotransmitter Receptor Binding
Another study focused on the binding affinity of various derivatives at serotonin receptors. The results indicated that certain modifications led to enhanced receptor affinity, which might be applicable to our compound.
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Compound C | 5-HT1A | 20 nM |
| Compound D | 5-HT2A | 15 nM |
| 2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide | 5-HT1A/5-HT2A | TBD |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary data suggest moderate lipophilicity, which may facilitate oral bioavailability. However, detailed studies are needed to elucidate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
